1-(3-Cyclopropylpyridin-2-yl)ethanone
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Overview
Description
1-(3-Cyclopropylpyridin-2-yl)ethanone is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropylpyridin-2-yl)ethanone typically involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone and Vinamidinium salt. This method avoids the use of highly toxic reagents such as sodium cyanide and sodium azide, as well as expensive palladium catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclopropylpyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where the pyridine ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like chlorine, bromine, and sulfuric acid are commonly used for electrophilic aromatic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(3-Cyclopropylpyridin-2-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(3-cyclopropylpyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)10-9(8-4-5-8)3-2-6-11-10/h2-3,6,8H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEXXLQUWAJYGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744469 |
Source
|
Record name | 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-35-9 |
Source
|
Record name | 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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